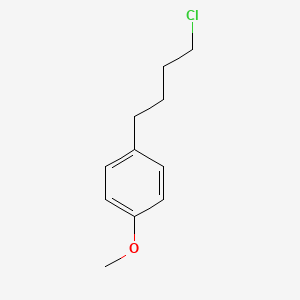

1-(4-Chlorobutyl)-4-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23002-61-1 |

|---|---|

Molecular Formula |

C11H15ClO |

Molecular Weight |

198.69 g/mol |

IUPAC Name |

1-(4-chlorobutyl)-4-methoxybenzene |

InChI |

InChI=1S/C11H15ClO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9H2,1H3 |

InChI Key |

AGDVTFOLQGWOTG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCCl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 4 Chlorobutyl 4 Methoxybenzene

Nucleophilic Substitution Reactions at the Chlorobutyl Moiety

The terminal chlorine atom on the butyl chain of 1-(4-chlorobutyl)-4-methoxybenzene serves as a primary site for nucleophilic substitution reactions. This reactivity is predominantly governed by the nature of the primary alkyl halide.

Reaction Pathways and Kinetics (e.g., SN2 mechanisms)

Given that the chlorine is attached to a primary carbon, nucleophilic substitution reactions on the chlorobutyl moiety proceed primarily through the bimolecular nucleophilic substitution (Sₙ2) mechanism. pressbooks.pubmasterorganicchemistry.com The Sₙ2 reaction is a concerted, one-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. libretexts.org

The mechanism involves a backside attack by the nucleophile, approaching the carbon atom from the side opposite to the carbon-chlorine bond. masterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center, although the specific carbon in this molecule is not a stereocenter. The transition state involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are partially bonded to the carbon atom. masterorganicchemistry.com

The kinetics of this reaction are second-order, meaning the rate is dependent on the concentration of both the substrate, this compound, and the nucleophile. libretexts.orgyoutube.comyoutube.com The rate law can be expressed as:

Rate = k[this compound][Nucleophile]

This bimolecular dependency means that doubling the concentration of either the substrate or the nucleophile will double the reaction rate, while doubling both would quadruple the rate. libretexts.orgyoutube.com The reaction rate is also sensitive to steric hindrance; primary alkyl halides like this one react relatively quickly via the Sₙ2 mechanism compared to more sterically hindered secondary or tertiary halides. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Methoxybenzene Ring

The anisole (B1667542) (methoxybenzene) portion of the molecule is highly susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of this reaction is controlled by the two substituents already present: the methoxy (B1213986) group and the 4-chlorobutyl group.

Regioselectivity and Directing Effects of the Methoxy and Alkyl Substituents

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. This is known as the directing effect.

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com Its oxygen atom has lone pairs of electrons that can be donated to the benzene ring through resonance. This donation increases the electron density of the ring, particularly at the ortho and para positions, making it more attractive to electrophiles. libretexts.orgpressbooks.pub This resonance stabilization of the intermediate carbocation (the arenium ion or sigma complex) is the dominant effect. libretexts.orgorganicchemistrytutor.com

Alkyl Group (-C₄H₈Cl): The 4-chlorobutyl group is a weak activating group and also an ortho, para-director. libretexts.orglibretexts.org It donates electron density to the ring through a positive inductive effect (+I), which is weaker than the resonance effect of the methoxy group. libretexts.org

When both groups are present, the more powerful activating group dictates the regioselectivity. In this compound, the methoxy group's directing effect is dominant. studylib.net Since the para position relative to the methoxy group is already occupied by the alkyl chain, electrophilic substitution will occur predominantly at the two equivalent ortho positions (C2 and C6).

| Substituent | Type | Directing Effect | Electronic Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Strong +R (Resonance), Weak -I (Inductive) |

| -R (Alkyl) | Weakly Activating | Ortho, Para | Weak +I (Inductive) |

Reaction Scope and Limitations with Electrophilic Reagents

The activated nature of the ring allows for a range of electrophilic aromatic substitution reactions to be performed under relatively mild conditions. libretexts.org

Halogenation: Bromination or chlorination will readily occur at the ortho positions to the methoxy group, typically using Br₂ or Cl₂ with a mild or no Lewis acid catalyst due to the high reactivity of the ring. libretexts.org

Nitration: The introduction of a nitro group (-NO₂) can be achieved with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), yielding primarily 2-nitro-1-(4-chlorobutyl)-4-methoxybenzene. leah4sci.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) at the ortho position. youtube.com

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl (-COR) or alkyl (-R) groups. mt.com Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃) would proceed smoothly to give the ortho-acylated product. libretexts.org Friedel-Crafts alkylation is also possible, but it is often less synthetically useful due to the potential for polyalkylation, as the product is even more activated than the starting material. libretexts.org Furthermore, the Lewis acid catalyst could potentially coordinate with the ether oxygen or the butyl-chain chlorine, which might complicate the reaction.

Reactivity of the Ether Linkage and Alkyl-Aryl Cleavage Studies

The ether linkage in this compound, specifically the aryl-methyl ether, can be cleaved under harsh conditions, most commonly with strong mineral acids like hydrobromic acid (HBr) or hydriodic acid (HI). pressbooks.publibretexts.org

The mechanism for this cleavage begins with the protonation of the ether oxygen by the strong acid to form an oxonium ion intermediate. libretexts.org This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). For an aryl alkyl ether, the nucleophilic attack invariably occurs at the less sterically hindered alkyl carbon (the methyl group) via an Sₙ2 mechanism. pressbooks.publibretexts.org Attack on the sp²-hybridized aromatic carbon is energetically unfavorable and does not occur. libretexts.org

The products of this reaction are therefore 4-(4-chlorobutyl)phenol and a methyl halide (methyl bromide or methyl iodide). libretexts.org Diaryl ethers are resistant to this type of cleavage because they lack a suitable alkyl group for the nucleophile to attack. libretexts.org Other reagents, such as boron tribromide (BBr₃), can also be used for the cleavage of aryl methyl ethers, often under milder conditions than required for HBr or HI. organic-chemistry.org

Radical Processes and Functionalization of Benzylic C-H Bonds in Related Structures

The functionalization of benzylic C-H bonds in compounds structurally related to this compound, such as 4-ethylanisole (B128215), is an area of active research. These transformations often proceed through radical intermediates, which are generated via various catalytic methods, most notably photoredox catalysis. The presence of the electron-donating methoxy group at the para-position is key, as it stabilizes the benzylic radical intermediate, making the C-H bond more susceptible to abstraction.

Mechanistic Insights from Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for the mild and selective functionalization of benzylic C-H bonds. nih.gov The general mechanism involves the excitation of a photocatalyst by visible light, which then initiates a single-electron transfer (SET) process with the aromatic ring of the substrate. In the case of 4-alkylanisoles, this leads to the formation of a radical cation. Subsequent deprotonation at the benzylic position by a suitable base generates a benzylic radical. This radical can then be intercepted by a variety of reagents to form new C-C, C-N, or C-O bonds.

Benzylic C-H Alkoxylation

A notable example is the site-selective alkoxylation of benzylic C-H bonds. Research has demonstrated a photocatalytic method that combines a photoredox catalyst with a copper(II) catalyst to achieve the introduction of various alcohol functionalities at the benzylic position of electron-rich arenes. nih.gov The reaction is highly efficient for secondary benzylic positions. The proposed mechanism involves the formation of a quinone methide intermediate, which accounts for the high site selectivity observed. nih.gov For instance, the alkoxylation of 4-ethylanisole with different alcohols proceeds with good yields, as detailed in the table below.

Benzylic C-H Acylation

Cooperative catalysis, combining N-heterocyclic carbene (NHC) and photoredox catalysis, has enabled the direct acylation of benzylic C-H bonds. researchgate.net This method allows for the site-selective installation of acyl groups, forming benzyl (B1604629) aryl ketones. The reaction demonstrates excellent site selectivity, even in the presence of other, weaker benzylic C-H bonds. For example, in a molecule with both an ethyl and a different alkyl group attached to the methoxy-activated ring, functionalization occurs exclusively at the ethyl moiety's benzylic position. researchgate.net The benzoylation of 4-ethylanisole using this method resulted in a 65% yield. researchgate.net

Benzylic C-H Amination

The direct formation of C-N bonds at the benzylic position is another important transformation. Methods utilizing dual copper and photocatalysis have been developed for the enantioselective intermolecular amidation and amination of benzylic C-H bonds. nih.govdtu.dk These reactions proceed under mild conditions and exhibit a broad substrate scope. Electrochemical methods have also been reported for the site-selective amination of benzylic C-H bonds, which avoids the need for external oxidants. nih.gov Furthermore, manganese-catalyzed benzylic C-H amination has been shown to be effective for late-stage functionalization of complex molecules, with selectivity often dictated by the most sterically accessible and electron-rich site. researchgate.net

The underlying principle for many of these transformations is Hydrogen Atom Transfer (HAT), a fundamental process in radical chemistry. mdpi.com The bond dissociation energy (BDE) of the benzylic C-H bond is lowered by the electron-donating methoxy group, facilitating its abstraction by a radical species to initiate the functionalization cascade. mdpi.com

Research Findings on the Functionalization of 4-Ethylanisole

The following table summarizes the results of various functionalization reactions performed on 4-ethylanisole, a close structural analog of this compound.

| Reaction Type | Reagents | Product | Yield (%) | Reference |

| Alkoxylation | Methanol, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Cu(OTf)2 | 1-(4-methoxyphenyl)ethoxy-methanol | 75 | nih.gov |

| Alkoxylation | Ethanol, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Cu(OTf)2 | 1-(4-methoxyphenyl)ethoxy-ethanol | 72 | nih.gov |

| Alkoxylation | Isopropanol, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Cu(OTf)2 | 1-(4-methoxyphenyl)ethoxy-isopropanol | 68 | nih.gov |

| Acylation | Benzaldehyde, NHC, Photocatalyst | 1-(4-methoxyphenyl)propyl phenyl ketone | 65 | researchgate.net |

Derivatization and Functionalization of 1 4 Chlorobutyl 4 Methoxybenzene in Chemical Research

Conversion to Esters through Acylative Cleavage Routes

The ether linkage in anisole (B1667542) derivatives can be cleaved to form esters through acylative cleavage reactions. This transformation typically requires an acylating agent and a catalyst. While direct acylative cleavage of 1-(4-chlorobutyl)-4-methoxybenzene is not extensively documented in readily available literature, the principles can be understood from similar reactions involving cyclic ethers and other anisole derivatives. For instance, the cleavage of tetrahydrofuran (B95107), a cyclic ether, with acetyl chloride in the presence of a zinc chloride catalyst yields 4-chlorobutyl acetate. prepchem.comsciencemadness.org This reaction demonstrates the simultaneous cleavage of an ether C-O bond and the formation of both an ester and an alkyl chloride.

In a related context, the reaction of 3,5-dimethoxybenzoyl chloride with tetrahydrofuran, catalyzed by zinc chloride (ZnCl₂), results in the formation of 4-chlorobutyl 3,5-dimethoxybenzoate. asianpubs.org This highlights that acyl chlorides can effectively open ether rings to produce esters. Lewis acids like ZnCl₂ are often crucial for activating the ether for cleavage. asianpubs.orgnih.gov The general mechanism involves the coordination of the Lewis acid to the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the acylating agent. vaia.com

Table 1: Examples of Acylative Cleavage of Ethers

| Ether Substrate | Acylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Tetrahydrofuran | Acetyl chloride | Zinc chloride, reflux | 4-Chlorobutyl acetate | prepchem.comsciencemadness.org |

| Tetrahydrofuran | 3,5-Dimethoxybenzoyl chloride | Zinc chloride | 4-Chlorobutyl 3,5-dimethoxybenzoate | asianpubs.org |

Modification of the Chlorobutyl Chain for Further Functionalization

The chlorobutyl chain provides a reactive handle for introducing a variety of functional groups through nucleophilic substitution or elimination reactions.

The chlorobutyl group can undergo dehydrohalogenation to form an alkene. youtube.comausetute.com.au This elimination reaction is typically promoted by a strong base. The choice of base can influence the regioselectivity of the reaction, determining the position of the double bond. A sterically hindered, strong base like potassium tert-butoxide is often used to favor the formation of the less substituted (Hofmann) product. youtube.comucalgary.ca In the case of this compound, this would lead to the formation of 4-(but-3-en-1-yl)-1-methoxybenzene. Conversely, a smaller, unhindered base like sodium hydroxide (B78521) or potassium hydroxide tends to yield the more substituted and thermodynamically stable (Zaitsev) product. youtube.comucalgary.ca

Table 2: Bases for Dehydrohalogenation

| Base | Typical Product Type | Mechanism | Reference |

|---|---|---|---|

| Potassium tert-butoxide (KOtBu) | Anti-Zaitsev (less substituted alkene) | E2 | youtube.comucalgary.ca |

| Sodium hydroxide (NaOH) / Potassium hydroxide (KOH) | Zaitsev (more substituted alkene) | E2 | youtube.comucalgary.ca |

The chlorine atom on the butyl chain can be readily displaced by a cyanide ion (CN⁻) through a nucleophilic substitution reaction to form a nitrile. docbrown.infolibretexts.org This reaction is a valuable method for carbon chain extension. organicmystery.com Typically, the reaction is carried out by heating the alkyl halide with sodium or potassium cyanide in an ethanolic solution. libretexts.orgchemtube3d.com The reaction generally proceeds via an Sₙ2 mechanism, where the cyanide ion acts as a nucleophile, attacking the carbon atom bonded to the chlorine and displacing the chloride ion. docbrown.infochemguide.co.uk This would convert this compound into 5-(4-methoxyphenyl)pentanenitrile.

Table 3: Cyanation of Alkyl Halides

| Reactant | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Alkyl Halide (e.g., Bromoethane) | Potassium cyanide (KCN) | Ethanol, heat | Alkyl Nitrile (e.g., Propanenitrile) | libretexts.orgchemtube3d.com |

| Anisyl chloride | Sodium cyanide (NaCN) | Acetone, heat | p-Methoxyphenylacetonitrile | orgsyn.org |

Transformations of the Methoxybenzene Core in Related Compounds

The methoxybenzene ring, also known as an anisole group, can undergo several transformations, which are well-established for related compounds.

One of the most fundamental reactions is the cleavage of the methyl ether to form a phenol (B47542). This demethylation can be achieved using strong protic acids like HI or HBr, or with strong Lewis acids such as boron tribromide (BBr₃). oup.comrsc.orgmasterorganicchemistry.commasterorganicchemistry.com For example, acidic concentrated lithium bromide has been shown to be effective for the demethylation of various anisole derivatives. rsc.org The resulting phenolic hydroxyl group is a versatile functional group for further synthesis.

The methoxybenzene ring is also activated towards electrophilic aromatic substitution. The methoxy (B1213986) group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. wikipedia.orglibretexts.orgmsu.edu This is due to the electron-donating resonance effect of the methoxy group, which stabilizes the carbocation intermediates formed during the substitution. libretexts.org Common electrophilic substitution reactions include:

Nitration : Reaction with nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. issr.edu.kh

Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom. libretexts.orgmsu.eduissr.edu.kh

Friedel-Crafts Acylation : Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃) attaches an acyl group (-COR) to the ring. wikipedia.org

Table 4: Electrophilic Aromatic Substitution of Anisole (Methoxybenzene)

| Reaction | Reagents | Major Products | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitroanisole and 4-Nitroanisole | issr.edu.kh |

| Bromination | Br₂ | 4-Bromoanisole (major), 2-Bromoanisole (minor) | libretexts.orgmsu.edu |

| Acylation | Acetic anhydride, (CH₃CO)₂O | 4-Methoxyacetophenone | wikipedia.org |

Role As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Complex Organic Molecules

The primary utility of 1-(4-Chlorobutyl)-4-methoxybenzene as a precursor lies in the reactivity of its terminal chloro group. This group is an excellent electrophilic site for nucleophilic substitution, enabling the facile construction of more elaborate molecules.

One of the most powerful applications is its conversion into an organophosphorus compound, specifically a triphenylphosphonium salt. The reaction of this compound with triphenylphosphine, typically in a suitable solvent like toluene (B28343) or acetonitrile (B52724) under reflux, yields (4-(4-methoxyphenyl)butyl)triphenylphosphonium chloride. nih.govprepchem.com This phosphonium (B103445) salt is a stable, crystalline solid that serves as a direct precursor to a Wittig reagent. Upon treatment with a strong base, the salt is deprotonated to form the corresponding ylide, which can then react with aldehydes and ketones to form alkenes with high stereochemical control. This pathway is fundamental for extending carbon chains and introducing double bonds into a molecular framework.

Table 1: Synthesis of Wittig Reagent Precursor

| Reactant | Reagent | Product | Application |

|---|---|---|---|

| This compound | Triphenylphosphine (PPh₃) | (4-(4-methoxyphenyl)butyl)triphenylphosphonium chloride | Precursor for Wittig reaction to synthesize complex alkenes |

Furthermore, the chlorobutyl group can be converted into a highly reactive organometallic species. By reacting this compound with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF), the corresponding Grignard reagent, (4-(4-methoxyphenyl)butyl)magnesium chloride, can be prepared. google.com This transformation inverts the polarity of the terminal carbon atom from electrophilic to strongly nucleophilic. The resulting Grignard reagent is a powerful tool for creating new carbon-carbon bonds by reacting it with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce diverse functional groups and build complex carbon skeletons. google.com

Intermediates in Specialized Chemical Syntheses (e.g., fine chemicals)

In the synthesis of fine chemicals, which include pharmaceuticals, agrochemicals, and specialty materials, building blocks that can introduce specific pharmacophoric or functional motifs are highly prized. This compound serves as an ideal intermediate for introducing the 4-methoxyphenylbutyl moiety into a target molecule. valeshvarbiotech.com This structural unit is found in various biologically active compounds.

The synthesis of many modern drugs, particularly those based on heterocyclic cores, often involves the alkylation of a nitrogen or oxygen atom within the core structure to attach a side chain that modulates the compound's biological activity. beilstein-journals.org this compound is an excellent alkylating agent for this purpose. For example, it can be used to alkylate amines, phenols, and thiols in the presence of a base to form more complex products. This strategy is a cornerstone of combinatorial chemistry and medicinal chemistry for creating libraries of compounds for drug discovery. While direct public-domain examples for this specific molecule are proprietary, the synthetic routes for many pharmaceuticals rely on analogous alkylations with haloalkanes. beilstein-journals.org

The general reaction involves the nucleophilic displacement of the chloride by a heteroatom (N, O, S) on a core structure, providing a straightforward and efficient method for tethering the functional side chain. This versatility makes it a valuable intermediate for producing high-value, low-volume chemicals where specific structural features are required.

Applications in Polymer Chemistry Research (e.g., functionalized macromers)

The utility of this compound extends into materials science, particularly in the realm of polymer chemistry. Its alkyl chloride functionality makes it a suitable initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu

In an ATRP process, a transition metal complex (commonly copper-based) reversibly activates and deactivates the dormant polymer chain end by abstracting the chlorine atom. cmu.edu Using this compound as the initiator, polymerization of various vinyl monomers (like styrenes or acrylates) can be initiated. The result is a polymer chain with the 4-methoxyphenylbutyl group covalently attached to one end.

Table 2: Application in Atom Transfer Radical Polymerization (ATRP)

| Component Role | Compound | Resulting Polymer Structure |

|---|---|---|

| Initiator | This compound | Polymer with a terminal 4-methoxyphenylbutyl group |

This process generates well-defined, end-functionalized polymers with controlled molecular weights and low polydispersity. cmu.edu Such polymers, which are essentially large molecules or "macromers" bearing a specific functional group, are critical in the synthesis of more complex polymer architectures. For instance, these functionalized macromers can be used as building blocks for creating block copolymers, where different polymer chains are linked together. researchgate.net The terminal methoxyphenyl group can also impart specific properties, such as hydrophobicity or the potential for further electronic modification, to the final material. While compounds like 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene have been used as monomers for electroluminescent polymers, the role of this compound is primarily as an initiator for creating functionalized macromers. nih.gov

Advanced Analytical Characterization Techniques for Research on 1 4 Chlorobutyl 4 Methoxybenzene

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of 1-(4-chlorobutyl)-4-methoxybenzene, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure by mapping the chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the chlorobutyl chain. The aromatic protons typically appear as two doublets in the range of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy group protons are expected to present as a sharp singlet at approximately δ 3.8 ppm. The four methylene (B1212753) groups of the chlorobutyl chain would appear as multiplets in the upfield region of the spectrum, typically between δ 1.6 and δ 3.6 ppm. The methylene group attached to the chlorine atom is expected to be the most downfield-shifted of the aliphatic protons due to the electronegativity of chlorine.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The aromatic carbons are expected to resonate in the δ 114-158 ppm region, with the carbon attached to the methoxy group being the most downfield. The methoxy carbon itself should appear around δ 55 ppm. The four carbons of the butyl chain are anticipated to have distinct signals in the aliphatic region (δ 20-45 ppm), with the carbon bonded to chlorine being the most downfield of the four.

Interactive Data Table: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | ~ 7.10 | Doublet | 2H |

| Ar-H | ~ 6.85 | Doublet | 2H |

| -OCH₃ | ~ 3.79 | Singlet | 3H |

| -CH₂-Cl | ~ 3.55 | Triplet | 2H |

| Ar-CH₂- | ~ 2.58 | Triplet | 2H |

| -CH₂- | ~ 1.80 | Multiplet | 2H |

| -CH₂- | ~ 1.65 | Multiplet | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Ar-C (C-OCH₃) | ~ 158.0 |

| Ar-C (C-alkyl) | ~ 134.0 |

| Ar-CH | ~ 129.5 |

| Ar-CH | ~ 114.0 |

| -OCH₃ | ~ 55.2 |

| -CH₂-Cl | ~ 45.0 |

| Ar-CH₂- | ~ 34.5 |

| -CH₂- | ~ 31.0 |

| -CH₂- | ~ 28.0 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Standard Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (198.69 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be expected. The base peak is often the methoxybenzyl cation (m/z 121), which is formed by the stable benzylic cleavage. Other significant fragments would arise from the loss of the butyl chain and subsequent fragmentations.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound with high confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography/Mass Spectrometry (GC/MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC/MS is particularly useful for the analysis of complex mixtures, allowing for the separation of this compound from starting materials, byproducts, and solvents, followed by its identification based on its mass spectrum. The retention time in the gas chromatogram also serves as an identifying characteristic.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl chain (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region. The C-O stretching of the ether group should produce a strong band around 1250 cm⁻¹. The presence of the chloroalkane is confirmed by a C-Cl stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. uc.edu

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, GC, HPLC)

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for qualitative monitoring of reactions and for preliminary purity checks. A spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. The separation of components is visualized, often under UV light, allowing for a quick assessment of the consumption of starting materials and the formation of the product.

Gas Chromatography (GC): As mentioned in the context of GC/MS, GC is a powerful tool for separating and quantifying volatile compounds. For this compound, GC can be used to determine its purity with high accuracy by separating it from any volatile impurities. The area under the peak in the chromatogram is proportional to the amount of the compound present.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that is well-suited for the analysis of less volatile or thermally sensitive compounds. Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be an effective method for the purity assessment of this compound. nih.gov By using a suitable detector, such as a UV detector, a quantitative analysis of the compound and any non-volatile impurities can be performed.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While this compound is a liquid at room temperature, its derivatives may be crystalline solids. For such derivatives, single-crystal X-ray crystallography is the most powerful method for determining their precise three-dimensional atomic structure in the solid state. This technique provides definitive information about bond lengths, bond angles, and the conformation of the molecule. For instance, the crystal structure of a related compound, 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, has been determined, revealing details such as the dihedral angles between the phenyl rings. nih.gov This type of analysis can provide invaluable insights into the steric and electronic properties of molecules and their packing in the crystal lattice. mdpi.com

Future Research Directions and Unexplored Avenues for 1 4 Chlorobutyl 4 Methoxybenzene

Novel Synthetic Routes and Catalyst Development

The classical synthesis of 1-(4-chlorobutyl)-4-methoxybenzene typically involves the Friedel-Crafts alkylation of anisole (B1667542) with 1,4-dichlorobutane. mt.com This reaction is traditionally catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com While effective, these catalysts are often required in stoichiometric amounts, leading to significant waste and difficult workup procedures.

Future research should focus on the development of more sustainable and efficient catalytic systems. Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), offer promising alternatives. For instance, a zeolite imidazolate framework, ZIF-8, has been demonstrated as an effective solid acid catalyst for the Friedel-Crafts alkylation of anisole with benzyl (B1604629) bromide, suggesting its potential applicability to alkylations with 1,4-dichlorobutane. researchgate.net The use of such solid catalysts would simplify purification, allow for catalyst recycling, and reduce the environmental impact of the synthesis.

Furthermore, advancements in catalysis could lead to greener processes by replacing toxic alkylating agents with more benign alternatives like alcohols. beilstein-journals.orgbeilstein-journals.org Research into catalysts that can activate 4-chloro-1-butanol (B43188) for the direct alkylation of anisole would represent a significant step forward in the sustainable production of this compound.

| Catalyst Type | Potential Advantages |

| Traditional Lewis Acids (e.g., AlCl₃, FeCl₃) | Well-established, high reactivity. mt.com |

| Zeolites (e.g., ZIF-8) | Heterogeneous, recyclable, shape-selective. researchgate.net |

| Other Solid Acids | Potentially lower cost, easier handling. |

| Advanced Homogeneous Catalysts | High activity at low loadings, potential for asymmetric synthesis. beilstein-journals.org |

Exploration of Underutilized Reactivity Modes (e.g., selective C-H activation)

The reactivity of this compound is largely centered around the nucleophilic substitution of the chloride and electrophilic aromatic substitution on the anisole ring. However, the direct functionalization of C-H bonds presents a powerful and atom-economical approach to creating new molecular complexity that remains largely unexplored for this specific molecule.

The methoxy (B1213986) group is a well-known ortho-, para-directing group in electrophilic aromatic substitution. This directing effect could be harnessed for selective C-H activation. Research has shown that transition metal catalysts, particularly those based on palladium, rhodium, and iridium, can facilitate the selective functionalization of C-H bonds ortho to directing groups. nih.gov For this compound, this could enable the introduction of new substituents at the positions adjacent to the methoxy group, providing access to novel derivatives that would be difficult to synthesize through traditional methods.

Moreover, the selective activation of C-H bonds within the butyl chain is another intriguing possibility. While typically less reactive than aromatic C-H bonds, advances in catalyst design have enabled the functionalization of unactivated sp³ C-H bonds. beilstein-journals.org The development of catalytic systems capable of selectively oxidizing or aminating a specific methylene (B1212753) unit in the butyl chain of this compound would significantly expand its synthetic utility.

Integration into Emerging Synthetic Methodologies

The presence of an alkyl chloride moiety in this compound makes it an ideal candidate for integration into modern cross-coupling reactions. Palladium-catalyzed cross-coupling reactions of alkyl halides have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, could be employed to couple the chlorobutyl chain of this compound with a wide array of aryl, heteroaryl, or vinyl boronic acids or esters. nrochemistry.com This would provide a straightforward route to a diverse range of more complex molecules. Similarly, other cross-coupling reactions such as the Negishi (using organozinc reagents), Kumada (using Grignard reagents), and Buchwald-Hartwig amination (for C-N bond formation) could be explored. nih.gov

The development of nickel-catalyzed cross-coupling reactions has further expanded the scope of substrates, often showing enhanced reactivity for alkyl chlorides. nih.gov Investigating the application of these nickel-based systems to this compound could lead to more efficient and selective transformations under milder conditions. The ability to selectively functionalize either the alkyl chloride or the aromatic ring through orthogonal reactivity would make this compound a highly valuable and versatile building block in contemporary organic synthesis.

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorobutyl)-4-methoxybenzene, and what factors influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via alkylation of 4-methoxyphenol or its derivatives with 4-chlorobutyl halides (e.g., 4-chlorobutyl chloride). A base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetone under reflux (60–80°C) is commonly employed . Key factors affecting yield include:

- Solvent polarity : Higher polarity enhances nucleophilicity of the phenoxide ion.

- Temperature control : Excessive heat may lead to side reactions (e.g., elimination).

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95%) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm, doublets for para-substituted benzene), methoxy singlet (δ ~3.8 ppm), and chlorobutyl chain signals (δ 1.6–1.8 ppm for CH₂Cl, δ 1.4–1.5 ppm for central CH₂ groups) .

- ¹³C NMR : Methoxy carbon at ~55 ppm, aromatic carbons at 114–160 ppm, and chlorinated carbons at ~45 ppm .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 216.7 (C₁₁H₁₅ClO⁺) with fragmentation patterns indicating loss of Cl or methoxy groups .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

- pH stability : Stable in aqueous solutions at pH 5–9; acidic or alkaline conditions may hydrolyze the methoxy or chlorobutyl groups .

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation. Avoid prolonged exposure to light, which can degrade aromatic moieties .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Methodological Answer: Enantioselective alkylation can be mediated by chiral catalysts:

- Organocatalysts : Cinchona alkaloids (e.g., quinine) in asymmetric phase-transfer reactions yield enantiomeric excess (ee) >80% .

- Transition-metal catalysts : Palladium complexes with chiral ligands (e.g., BINAP) enable cross-coupling with stereochemical control .

- Optimization : Kinetic resolution via HPLC on chiral columns (e.g., Chiralpak AD-H) confirms ee .

Q. How does the chlorobutyl chain length influence reactivity in cross-coupling reactions?

Methodological Answer: Comparative studies of 3-chloropropyl vs. 4-chlorobutyl analogs reveal:

- Steric effects : Longer chains (butyl) reduce reaction rates in Suzuki-Miyaura couplings due to hindered access to the Pd catalyst .

- Electronic effects : The electron-withdrawing Cl atom enhances electrophilicity, favoring nucleophilic aromatic substitutions. DFT calculations show lower activation energy for 4-chlorobutyl derivatives vs. shorter chains .

Q. What computational methods predict the bioactivity of this compound?

Methodological Answer:

- Molecular docking : AutoDock Vina simulates binding to targets like cyclooxygenase-2 (COX-2), showing affinity scores comparable to ibuprofen (∆G = -8.2 kcal/mol) .

- QSAR models : Chlorobutyl chain length correlates with lipophilicity (logP = 3.1), enhancing membrane permeability in antimicrobial assays .

- MD simulations : Reveal stable interactions with lipid bilayers, suggesting potential blood-brain barrier penetration .

Data Contradictions and Resolution

Q. Discrepancies in reported cytotoxic concentrations: How to reconcile conflicting data?

Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.